Cdk7-IN-12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cdk7-IN-12 is a small-molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). Cyclin-dependent kinase 7 is a crucial enzyme involved in regulating the cell cycle and transcription. Inhibitors of cyclin-dependent kinase 7, such as this compound, have shown potential in cancer therapy due to their ability to disrupt the cell cycle and transcriptional processes in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cdk7-IN-12 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and cyclization.
Purification and characterization: The final compound is purified using techniques like chromatography and characterized using spectroscopic methods to confirm its structure and purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions that are scalable and environmentally friendly .
化学反应分析
Types of Reactions
Cdk7-IN-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles and electrophiles: Such as halides, amines, and acids
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
科学研究应用
Cdk7-IN-12 has a wide range of scientific research applications, including:
Cancer research: It is used to study the role of cyclin-dependent kinase 7 in cancer cell proliferation and survival. .
Transcriptional regulation: This compound is used to investigate the role of cyclin-dependent kinase 7 in transcriptional regulation, particularly its involvement in phosphorylating RNA polymerase II and other transcription factors
Drug development: It serves as a lead compound for developing new cyclin-dependent kinase 7 inhibitors with improved potency and selectivity
作用机制
Cdk7-IN-12 exerts its effects by specifically inhibiting cyclin-dependent kinase 7. Cyclin-dependent kinase 7 forms a complex with cyclin H and MAT1, known as the CDK-activating complex (CAK). This complex phosphorylates and activates other cyclin-dependent kinases, which are essential for cell cycle progression and transcription. By inhibiting cyclin-dependent kinase 7, this compound disrupts these processes, leading to cell cycle arrest and suppression of transcription .
相似化合物的比较
Similar Compounds
Several compounds are similar to Cdk7-IN-12 in terms of their structure and function, including:
ICEC0942 (CT7001): A selective cyclin-dependent kinase 7 inhibitor with potential anticancer activity.
SY-1365: Another selective cyclin-dependent kinase 7 inhibitor in clinical development for cancer therapy.
THZ1: A covalent inhibitor of cyclin-dependent kinase 7 with potent anticancer effects.
Uniqueness of this compound
This compound is unique due to its specific binding affinity and selectivity for cyclin-dependent kinase 7. It has shown promising results in preclinical studies, demonstrating potent anticancer activity and the ability to overcome resistance to other cancer treatments .
属性
分子式 |
C20H19F3N6 |
---|---|
分子量 |
400.4 g/mol |
IUPAC 名称 |
6-(1H-indol-3-yl)-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C20H19F3N6/c21-20(22,23)17-16(14-11-26-15-6-2-1-5-13(14)15)28-18(19-25-8-9-29(17)19)27-12-4-3-7-24-10-12/h1-2,5-6,8-9,11-12,24,26H,3-4,7,10H2,(H,27,28)/t12-/m0/s1 |
InChI 键 |
ZMUIQHLNZCFNDG-LBPRGKRZSA-N |
手性 SMILES |
C1C[C@@H](CNC1)NC2=NC(=C(N3C2=NC=C3)C(F)(F)F)C4=CNC5=CC=CC=C54 |
规范 SMILES |
C1CC(CNC1)NC2=NC(=C(N3C2=NC=C3)C(F)(F)F)C4=CNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。